2-Bromopropene

Catalog No.
S661141
CAS No.
557-93-7
M.F
C3H5B
M. Wt
120.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopropene

CAS Number

557-93-7

Product Name

2-Bromopropene

IUPAC Name

2-bromoprop-1-ene

Molecular Formula

C3H5B

Molecular Weight

120.98 g/mol

InChI

InChI=1S/C3H5Br/c1-3(2)4/h1H2,2H3

InChI Key

PHMRPWPDDRGGGF-UHFFFAOYSA-N

SMILES

CC(=C)Br

Canonical SMILES

CC(=C)Br

Solvent

  • Due to its nonpolar nature, 2-Bromopropene can dissolve many nonpolar and slightly polar compounds. This makes it a useful solvent in various research settings, including organic synthesis and material science Source: Fisher Scientific: .

Organic Synthesis

  • The presence of the reactive carbon-bromine bond makes 2-Bromopropene a valuable building block for organic synthesis. Researchers can utilize it as a starting material to create more complex molecules with various functionalities Source: VWR International: .

2-Bromopropene is a halogenated hydrocarbon with the molecular formula C₃H₅Br, commonly recognized for its structural configuration as CH₃CHBrCH₂. It appears as a colorless to light yellow liquid and is known for its distinct odor. This compound is primarily utilized in organic synthesis, particularly for introducing the isopropyl functional group into various chemical structures. Its notable physical properties include a boiling point of 47-49 °C, a melting point of -87 °C, and a density of 1.362 g/mL at 25 °C .

2-Bromopropene is a hazardous compound and should be handled with appropriate precautions in a research laboratory setting:

  • Flammable: It can readily ignite and produce toxic fumes upon combustion [].
  • Toxic: Inhalation, ingestion, or skin contact can cause irritation and harm [].
  • Lachrymator: It irritates the eyes and can cause tearing [].
, notably:

  • Elimination Reactions: When treated with strong bases like sodium hydroxide or potassium hydroxide, 2-bromopropene undergoes dehydrohalogenation to yield propene. This process involves the removal of hydrogen and bromine atoms, resulting in the formation of a double bond .
  • Substitution Reactions: The compound can also participate in substitution reactions where the bromine atom is replaced by other nucleophiles, such as sodium methylthiolate or amines .
  • Radical Reactions: The radical cation of 2-bromopropene can react with various amines, leading to diverse products depending on the nature of the amine used .

The biological activity of 2-bromopropene has been studied primarily concerning its potential toxicity and effects on living organisms. Short-chain alkyl halides, including 2-bromopropene, are often classified as carcinogenic substances. They can cause skin irritation and other adverse health effects upon exposure. The compound's reactivity also raises concerns regarding environmental impact and safety in laboratory settings .

2-Bromopropene can be synthesized through several methods:

  • From Isopropanol: One common method involves heating isopropanol with hydrobromic acid. This reaction leads to the formation of 2-bromopropene along with water .
  • Using Phosphorus Bromide: Another synthesis route includes reacting isopropanol with phosphorus tribromide or phosphorus and bromine to yield the desired brominated product .
  • Commercial Availability: 2-Bromopropene is also commercially available from various chemical suppliers, making it accessible for research and industrial applications .

The applications of 2-bromopropene are diverse:

  • Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Fumigant: The compound is utilized as a fumigant due to its volatility and efficacy against pests .
  • Solvent: It acts as a solvent in certain

Interaction studies involving 2-bromopropene have focused on its reactivity with different nucleophiles and radicals. Research has shown that it reacts preferentially with amines to form adducts, which can be significant in understanding its behavior in biological systems and synthetic applications. These studies help elucidate the mechanisms behind its reactivity and potential pathways for further chemical transformations .

Several compounds share structural similarities with 2-bromopropene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-BromopropeneC₃H₅BrHas bromine at the terminal position; more reactive towards nucleophiles.
2-BromobutaneC₄H₉BrSimilar halogenated structure; used in similar synthetic applications but with one additional carbon atom.
Isopropyl BromideC₃H₇BrAnother name for 2-bromopropane; used interchangeably in many contexts.
PropyleneC₃H₆An alkene that can be produced from the elimination reaction of 2-bromopropene; lacks halogen functionality.

Uniqueness of 2-Bromopropene: The unique positioning of the bromine atom at the secondary carbon allows for distinct reactivity patterns compared to its counterparts, particularly in elimination reactions where it readily forms propene.

XLogP3

1.9

Boiling Point

48.4 °C

Melting Point

-126.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (96.05%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

557-93-7

Wikipedia

2-Bromopropene

General Manufacturing Information

1-Propene, 2-bromo-: ACTIVE

Dates

Modify: 2023-08-15

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